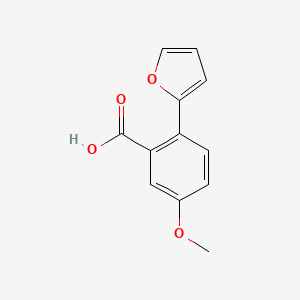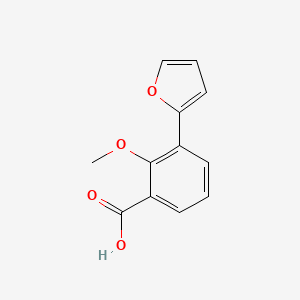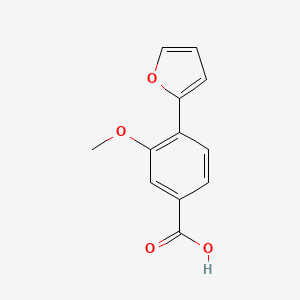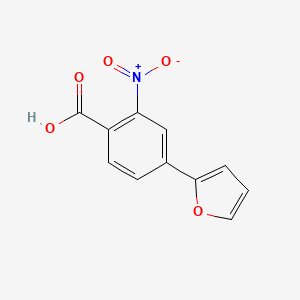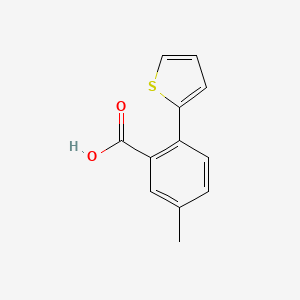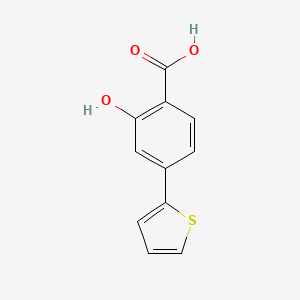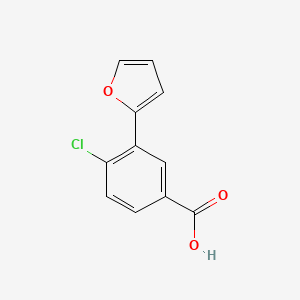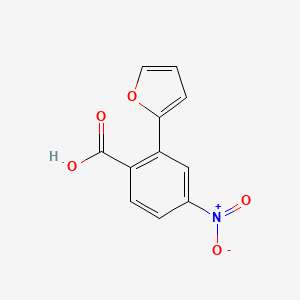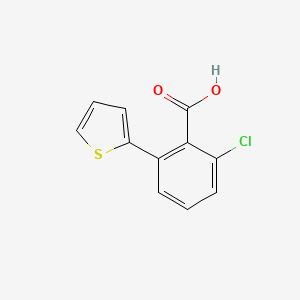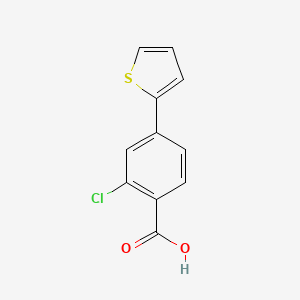
2-Chloro-4-(thiophen-2-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(thiophen-2-yl)benzoic acid, commonly referred to as CTPB, is an aromatic compound that is widely used in scientific research. It has a variety of applications in both organic and inorganic chemistry, and is used in a range of laboratory experiments.
科学的研究の応用
CTPB is widely used in scientific research due to its wide range of applications. It is used in organic and inorganic chemistry, as well as in a variety of laboratory experiments. It is used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and catalysts. CTPB is also used in the synthesis of pharmaceuticals, food additives, and other industrial chemicals.
作用機序
CTPB is an aromatic compound that is widely used in scientific research. It has a variety of applications in both organic and inorganic chemistry, and is used in a range of laboratory experiments. CTPB acts as an electron donor, donating electrons to other molecules in the reaction. This allows for the formation of new chemical bonds, which can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
CTPB has been found to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, protecting cells from oxidative damage. It has also been found to act as an anti-inflammatory agent, reducing inflammation in the body. CTPB has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, CTPB has been found to have anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
CTPB has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. It is also a relatively stable compound, and it is not prone to decomposition. CTPB is also a relatively safe compound, and it does not pose a significant risk to human health. However, there are some limitations to using CTPB in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a relatively low melting point, which means that it can be difficult to handle in the laboratory.
将来の方向性
The potential future directions for CTPB are numerous. It could be used in the synthesis of new pharmaceuticals and other industrial chemicals. It could also be used in the synthesis of new catalysts and metal complexes. Additionally, it could be used in the development of new drugs, as well as in the development of new treatments for diseases. Furthermore, CTPB could be used in the development of new materials, such as polymers and nanomaterials. Finally, CTPB could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
合成法
CTPB is synthesized through a multistep process. The first step is the synthesis of the starting material, 4-(thiophen-2-yl)benzaldehyde. This is done by reacting thiophene-2-carboxaldehyde with sodium hydroxide and then hydrolyzing the resulting product. The second step is the synthesis of 2-chloro-4-(thiophen-2-yl)benzoic acid. This is done by reacting 4-(thiophen-2-yl)benzaldehyde with thionyl chloride, followed by a reaction with sodium hydroxide. The final product is then purified by vacuum distillation.
特性
IUPAC Name |
2-chloro-4-thiophen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAZOFTBVNVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688542 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-43-1 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


